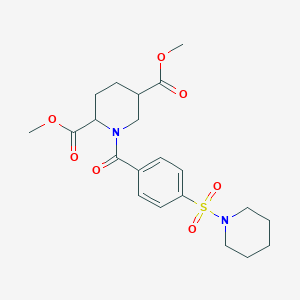![molecular formula C19H17N3O3 B7430781 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide](/img/structure/B7430781.png)
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide, also known as HN2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthalimide-based DNA intercalators and has shown potential in various applications, including cancer treatment, DNA sequencing, and fluorescence imaging.
Wirkmechanismus
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide works by intercalating between the base pairs of DNA, causing structural changes in the DNA molecule. This results in the formation of adducts between this compound and DNA, leading to DNA damage and ultimately cell death. This compound has also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer treatment. However, its use in clinical settings is limited by its toxicity and potential side effects. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on 4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide could focus on developing more efficient synthesis methods, improving its solubility, and exploring its potential as a fluorescent probe for DNA sequencing and imaging. Additionally, further studies could investigate the use of this compound in combination with other anticancer agents to enhance its efficacy and reduce its toxicity.
Synthesemethoden
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide can be synthesized through a multistep process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-amino-4-methylbenzoic acid. The resulting intermediate is then treated with thionyl chloride and ammonia to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer. This compound works by binding to DNA and causing DNA damage, leading to cell cycle arrest and apoptosis. Additionally, this compound has been used as a fluorescent probe for DNA sequencing and imaging.
Eigenschaften
IUPAC Name |
4-[(6-hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-8-14(18(20)24)4-7-17(11)22-19(25)21-15-5-2-13-10-16(23)6-3-12(13)9-15/h2-10,23H,1H3,(H2,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHFGIYZSQRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)NC2=CC3=C(C=C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]-N'-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B7430701.png)
![2-[[4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanol](/img/structure/B7430725.png)

![Ethyl 1-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430734.png)
![N-[4-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]butan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7430756.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
![1-[2-[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-6-oxopyridine-3-carbonitrile](/img/structure/B7430798.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide](/img/structure/B7430809.png)
![N-[3-chloro-4-(dimethylamino)phenyl]-7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxamide](/img/structure/B7430819.png)
![[4-[2,2-Dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate](/img/structure/B7430828.png)
